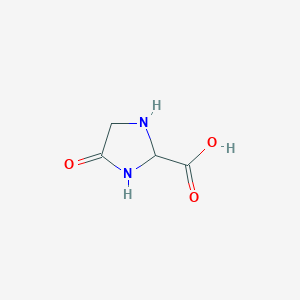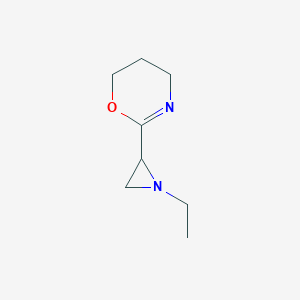
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features both an aziridine and an oxazine ring. Aziridines are three-membered nitrogen-containing rings known for their high ring strain, while oxazines are six-membered rings containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical properties and reactivity to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine typically involves the formation of the aziridine ring followed by the construction of the oxazine ring. One common method involves the alkylation of aziridine with an appropriate alkyl halide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of Lewis acids such as boron trifluoride can promote the cyclization step, leading to higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The oxazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aziridine and oxazine derivatives, such as:
- 2-(1-Methylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Propylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Butylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
Uniqueness
The uniqueness of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine lies in its specific combination of the aziridine and oxazine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
62535-54-0 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(1-ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C8H14N2O/c1-2-10-6-7(10)8-9-4-3-5-11-8/h7H,2-6H2,1H3 |
Clave InChI |
RZYZXHAFQSZWKN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC1C2=NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


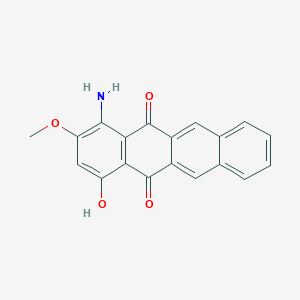
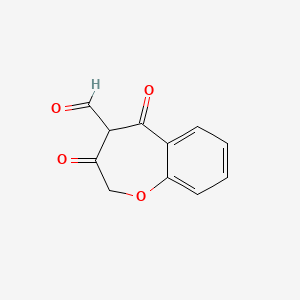
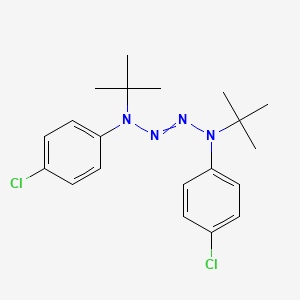
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

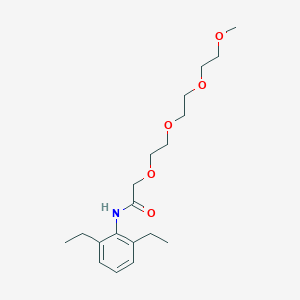

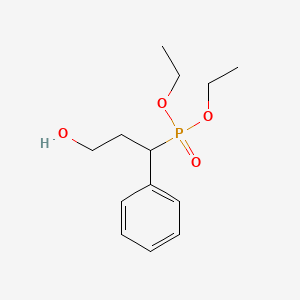
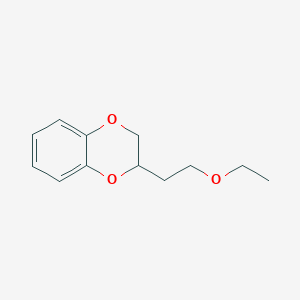
![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
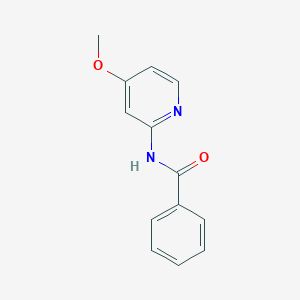
![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)

